N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
Description
N-(2-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[d]thiazole core linked to a piperazine ring via a carbonyl group, which is further connected to a phenyl-sulfonamide moiety. This compound’s design integrates pharmacophores known for targeting neurotransmitter receptors (e.g., dopamine D3) and kinase enzymes, as inferred from structural analogs in the literature . Its synthesis likely involves coupling reactions between activated carbonyl intermediates and sulfonamide precursors, followed by purification via chromatography . Below, we provide a detailed comparison with structurally and functionally related compounds.
Properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-18-8-11-21(12-9-18)36(33,34)29-23-7-5-4-6-22(23)26(32)30-14-16-31(17-15-30)27-28-25-20(3)19(2)10-13-24(25)35-27/h4-13,29H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVZDZHYKOAIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 4,5-dimethylbenzo[d]thiazole, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently coupled with 4-methylbenzenesulfonyl chloride under specific reaction conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures the consistency and quality of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Benzo[d]thiazole vs. This may improve blood-brain barrier penetration for CNS targets . Triazole derivatives (e.g., compounds 7–9 in ) exhibit tautomerism (thione ↔ thiol), which is absent in the rigid benzothiazole system. This dynamic behavior can influence binding to enzymes like cytochrome P450 .
Sulfonamide Substituents
- The 4-methylbenzenesulfonamide group in the target compound differs from the diethylsulfonamide in . The methyl group enhances metabolic stability compared to bulkier alkyl chains, as seen in pharmacokinetic studies of related sulfonamides .
- Halogenated aryl sulfonamides (e.g., 7–9 in ) show stronger antimicrobial activity but poorer solubility, limiting their therapeutic utility .
Piperazine Linker Modifications
- Fluorobenzyl-piperazine derivatives (e.g., 7–19 in ) demonstrate kinase inhibitory activity due to the electron-withdrawing fluorine atom, which is absent in the target compound. However, the 4,5-dimethylbenzo[d]thiazole group may compensate by providing steric bulk for receptor binding .
- The 2,3-dimethylphenyl-piperazine analog in exhibits high dopamine D3 receptor affinity (Ki < 10 nM), suggesting that similar substituents in the target compound could enhance selectivity for CNS targets .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide?
- Methodological Answer : The synthesis involves sequential coupling reactions, starting with the formation of the benzo[d]thiazole core followed by piperazine-carboxylation and sulfonamide coupling. Key steps include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for nucleophilic substitution and coupling reactions .
- Base Choice : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation during sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) ensures ≥95% purity .
- Yield Optimization : Reaction temperatures between 60–80°C and anhydrous conditions minimize side products .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups on benzothiazole at δ 2.3–2.5 ppm) and piperazine-carboxylate linkages (δ 3.4–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₉N₄O₃S₂: 541.17) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using dose-response curves .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify target engagement (e.g., ATPase inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Replace 4,5-dimethylbenzothiazole with electron-withdrawing groups (e.g., chloro, nitro) to modulate π-π stacking with target proteins .
- Piperazine Modifications : Introduce bulkier groups (e.g., isopropyl) to restrict conformational flexibility and improve binding selectivity .
- Sulfonamide Linker Optimization : Test methyl vs. trifluoromethyl substitutions to alter solubility and membrane permeability .
- Data Analysis : Use molecular docking (AutoDock Vina) and comparative IC₅₀ values to prioritize derivatives .
Q. What strategies resolve contradictions in biological data across different assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to exclude false positives .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific interactions .
- Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
Q. How can computational modeling guide target identification?
- Methodological Answer :
- Pharmacophore Mapping : Generate 3D models (Schrödinger Phase) to align with kinase ATP-binding pockets or G-protein-coupled receptor motifs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns) using AMBER or GROMACS .
- ADMET Prediction : Use SwissADME to optimize logP (2–5) and reduce hepatotoxicity risks (e.g., CYP3A4 inhibition <50%) .
Q. What formulation strategies improve bioavailability for in vivo studies?
- Methodological Answer :
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm) via solvent evaporation to enhance solubility and prolong half-life .
- Prodrug Design : Synthesize phosphate esters of the sulfonamide group for pH-dependent release in target tissues .
- Pharmacokinetic Testing : Conduct IV/PO bioavailability studies in rodents with LC-MS/MS quantification of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
